Cas no 2228362-09-0 (3-(3,4-difluoro-2-methoxyphenyl)azetidine)

3-(3,4-difluoro-2-methoxyphenyl)azetidine Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-difluoro-2-methoxyphenyl)azetidine
- SY267538
- EN300-1789361
- 2228362-09-0
- MFCD32662315
-
- Inchi: 1S/C10H11F2NO/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3
- InChI Key: VHWDTOTVPWOMOG-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1OC)C1CNC1)F
Computed Properties
- Exact Mass: 199.08087030g/mol
- Monoisotopic Mass: 199.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 21.3Ų
3-(3,4-difluoro-2-methoxyphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789361-0.25g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1789361-10.0g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1789361-0.1g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1789361-10g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1789361-1g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1789361-0.5g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1789361-2.5g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1789361-0.05g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1789361-1.0g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1789361-5.0g |
3-(3,4-difluoro-2-methoxyphenyl)azetidine |
2228362-09-0 | 5g |
$3396.0 | 2023-05-23 |
3-(3,4-difluoro-2-methoxyphenyl)azetidine Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 3-(3,4-difluoro-2-methoxyphenyl)azetidine
Professional Introduction to Compound with CAS No. 2228362-09-0 and Product Name: 3-(3,4-difluoro-2-methoxyphenyl)azetidine
The compound identified by the CAS number 2228362-09-0 and the product name 3-(3,4-difluoro-2-methoxyphenyl)azetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this molecule, particularly the presence of a difluorophenyl group and a methoxyphenyl substituent, contribute to its unique chemical properties and biological activities.
Recent research in the domain of small-molecule drug development has highlighted the importance of azetidine derivatives as pharmacophores. Azetidine, a five-membered nitrogen-containing heterocycle, offers a versatile scaffold for designing compounds with diverse biological functions. The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring in 3-(3,4-difluoro-2-methoxyphenyl)azetidine enhances its metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the context of modern drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.
The methoxyphenyl group in this compound contributes to its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation. Studies have demonstrated that methoxy-substituted aromatic rings can influence the electronic properties of molecules, thereby modulating their interactions with biological receptors. In particular, the combination of difluorophenyl and methoxyphenyl groups in 3-(3,4-difluoro-2-methoxyphenyl)azetidine creates a balanced profile that is conducive to drug-like properties.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The azetidine core provides a rigid framework that can be further functionalized to create molecules with specific therapeutic effects. For instance, researchers have explored derivatives of this compound as inhibitors of enzymes involved in inflammatory pathways. The fluorine atoms, in particular, have been shown to enhance binding interactions with target proteins, improving the compound's efficacy.
In recent years, there has been growing interest in fluorinated azetidines due to their ability to cross the blood-brain barrier and exhibit central nervous system (CNS) activity. The structural modifications present in 3-(3,4-difluoro-2-methoxyphenyl)azetidine make it a promising candidate for developing treatments for neurological disorders. Preclinical studies have suggested that compounds with similar scaffolds may exhibit properties such as neuroprotection and anti-inflammatory effects.
The synthesis of 3-(3,4-difluoro-2-methoxyphenyl)azetidine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into aromatic rings is a challenging task that often necessitates specialized methodologies. However, advances in synthetic chemistry have made it possible to achieve high yields and purity levels for such compounds. This has opened up new avenues for exploring their applications in drug development.
From a computational chemistry perspective, the molecular modeling of 3-(3,4-difluoro-2-methoxyphenyl)azetidine has provided valuable insights into its interactions with biological targets. Studies using molecular dynamics simulations have revealed that the fluorine atoms play a critical role in stabilizing binding interactions with enzymes and receptors. These findings are consistent with experimental data obtained from enzyme inhibition assays.
The pharmacological profile of this compound is further enhanced by its ability to undergo metabolic transformations that yield active metabolites. These metabolites can exhibit different biological activities compared to the parent molecule, providing an additional layer of therapeutic potential. Research has shown that azetidine derivatives can be metabolized into compounds that interact with multiple targets within biological systems.
In conclusion, 3-(3,4-difluoro-2-methoxyphenyl)azetidine (CAS No. 2228362-09-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for designing molecules with diverse biological activities. The presence of both difluorophenyl and methoxyphenyl groups enhances its pharmacokinetic properties and binding affinity to biological targets. As research continues in this area, it is likely that more derivatives will be developed with enhanced therapeutic efficacy.
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